

Jps016 (tfa) vs. Cl-994: A Comparative Guide for Researchers

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| Compound of Interest | | |
|----------------------|--------------|-----------|
| Compound Name: | Jps016 (tfa) | |
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In the landscape of epigenetic modulators, the targeting of histone deacetylases (HDACs) has emerged as a promising strategy in oncology and neuroscience. This guide provides a detailed comparison of a novel proteolysis targeting chimera (PROTAC), **Jps016 (tfa)**, and its parent inhibitor, CI-994 (Tacedinaline). This objective analysis is intended for researchers, scientists, and drug development professionals to delineate the distinct mechanisms and functional consequences of these two molecules.

Executive Summary

CI-994 is a well-established, orally active, and blood-brain barrier-permeable selective inhibitor of Class I HDACs.[1] It functions by binding to the active site of HDAC enzymes, leading to histone hyperacetylation and subsequent modulation of gene expression, which can induce cell cycle arrest, differentiation, and apoptosis.[1]

Jps016 (tfa) represents a next-generation approach, functioning as a PROTAC. It incorporates a derivative of CI-994 to bind to Class I HDACs and is linked to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This dual-functionality allows **Jps016 (tfa)** to not only inhibit but also induce the degradation of HDAC proteins via the ubiquitin-proteasome system. This leads to a more profound and sustained reduction of HDAC levels, resulting in a greater impact on gene expression and more potent induction of apoptosis in cancer cells compared to its parent inhibitor.[2][4]

Data Presentation: Quantitative Comparison



The following tables summarize the key quantitative data for **Jps016 (tfa)** and CI-994, highlighting their distinct pharmacological profiles.

Table 1: Inhibitory and Degradative Potency

| Compound | Target | IC50 (Inhibition) | DC50 (Degradation) | Dmax (Max Degradation) |
|--------------|---------------|----------------------|-----------------------|---------------------------|
| CI-994 | HDAC1 | ~0.9 µM[5][6] | Not Applicable | Not Applicable |
| HDAC2 | ~0.9 µM[5][6] | Not Applicable | Not Applicable | _ |
| HDAC3 | ~1.2 µM[5][6] | Not Applicable | Not Applicable | |
| Jps016 (tfa) | HDAC1 | 570 nM[7] | 550 nM[7] | 77%[7] |
| HDAC2 | 820 nM[7] | - | 45%[7] | _ |
| HDAC3 | 380 nM[7] | 530 nM[7] | 66%[7] | _ |

Table 2: Selectivity Profile

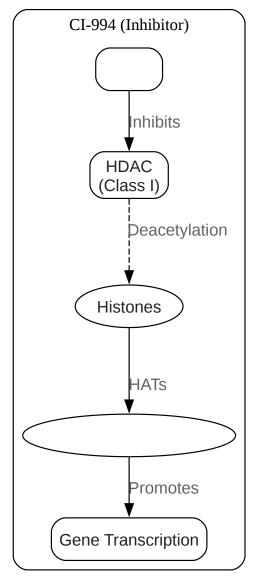
| Compound | Target | Ki (Inhibition) |
|----------|---------------------|-----------------|
| CI-994 | HDAC1 | 0.41 μM[1] |
| HDAC3 | 0.75 μM[1] | |
| HDAC6 | 100 μM[1] | _ |
| HDAC8 | 100 μM[1] | _ |

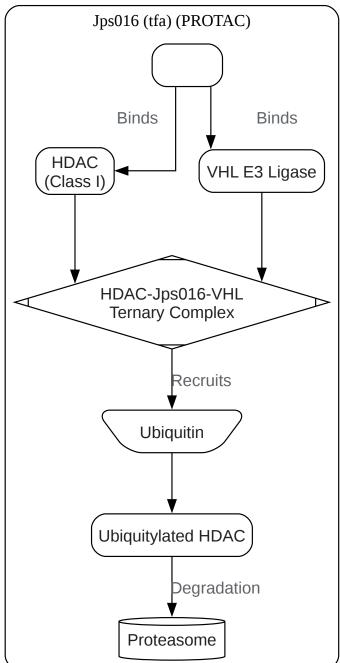
Mechanism of Action: Inhibition vs. Degradation

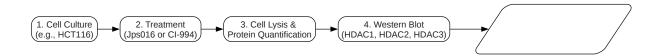
The fundamental difference between CI-994 and **Jps016 (tfa)** lies in their mechanism of action. CI-994 acts as a traditional competitive inhibitor, occupying the active site of the HDAC enzyme. In contrast, **Jps016 (tfa)** induces the degradation of the target protein.

Signaling Pathway Diagram











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References

- 1. CI-994, HDAC inhibitor. Cell-permeable. (CAS 112522-64-2) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. JPS016 Supplier | CAS 2669785-77-5 | Tocris Bioscience [tocris.com]
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